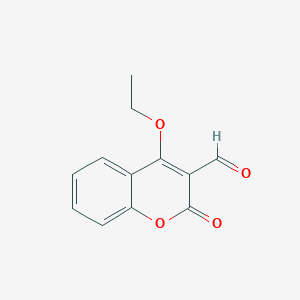

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde

Description

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a coumarin derivative characterized by a 2H-chromene (coumarin) backbone with an ethoxy group at position 4, a ketone at position 2, and a carbaldehyde functional group at position 2. The carbaldehyde at position 3 serves as a reactive site for further functionalization, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-ethoxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-11-8-5-3-4-6-10(8)16-12(14)9(11)7-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRPMZMGBHUXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One efficient method involves a one-pot three-component reaction. This reaction typically includes 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . Another method involves the formylation of substituted coumarins using the Vilsmeier-Haack reagent (TCT-DMF) in dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as catalyst-free conditions and environmentally friendly solvents, is often emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: 4-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

Reduction: 4-Ethoxy-2-oxo-2H-chromene-3-methanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit cell proliferation .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among related chromene-3-carbaldehyde derivatives:

| Compound Name | Substituent at Position 4 | Substituent at Position 7/8 | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde | Ethoxy (-OCH₂CH₃) | None | 2-oxo, 3-carbaldehyde | ~246.24 (calculated) |

| 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde | Hydroxyl (-OH) | None | 2-oxo, 3-carbaldehyde | 204.18 |

| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | Morpholino (C₄H₈NO) | None | 2-oxo, 3-carbaldehyde | 259.28 |

| 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde | None | Diethylamino (-N(CH₂CH₃)₂) | 2-oxo, 4-carbaldehyde | 257.30 |

| 8-Methoxy-2-oxo-2H-chromene-3-carbaldehyde | None | Methoxy (-OCH₃) at position 8 | 2-oxo, 3-carbaldehyde | 232.21 |

Key Observations :

- Substituent Effects: The ethoxy group in the target compound provides moderate electron-donating effects and lipophilicity, contrasting with the polar hydroxyl group in 4-hydroxy analogs and the bulky morpholino group in 4-morpholino derivatives .

- Reactivity : The carbaldehyde at position 3 is conserved across most analogs, enabling oxime formation (e.g., OXE-B and OXE-J derivatives in ) or nucleophilic additions .

Physicochemical Properties

- Solubility: Ethoxy and morpholino substituents enhance solubility in organic solvents compared to hydroxylated analogs, which may form hydrogen bonds in aqueous media .

- Thermal Stability: Morpholino derivatives exhibit higher thermal stability due to rigid heterocyclic substitution, while ethoxy analogs may show intermediate stability .

Biological Activity

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde features an ethoxy group attached to a chromene backbone, which contributes to its unique chemical behavior and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological properties.

Biological Activities

Research indicates that 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde exhibits several significant biological activities:

1. Antioxidant Properties

The compound has demonstrated notable antioxidant capabilities, which are essential for combating oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to its therapeutic potential in various diseases.

2. Antimicrobial Activity

Studies have shown that 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde possesses antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cholinesterases. By inhibiting these enzymes, it may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

The mechanisms through which 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant activity, protecting cells from oxidative damage.

- Enzyme Interaction : Its interaction with cholinesterases involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.